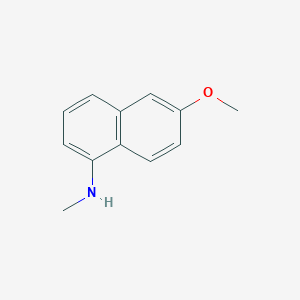

1-Methylamino-6-methoxynaphthalene

Description

1-Methylamino-6-methoxynaphthalene is a naphthalene derivative featuring a methylamino (-NHCH₃) group at the 1-position and a methoxy (-OCH₃) group at the 6-position. These compounds share a naphthalene backbone with substituents that influence their physicochemical properties, metabolic pathways, and toxicity profiles .

Naphthalene derivatives are widely used in industrial and pharmaceutical applications. For example, 2-acetyl-6-methoxynaphthalene (CAS 3900-45-6) is a key intermediate in synthesizing anti-inflammatory drugs like naproxen . Substitutions such as methyl, methoxy, or amino groups alter solubility, reactivity, and biological interactions, making comparative analyses critical for risk assessment and application development.

Properties

CAS No. |

138350-38-6 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

6-methoxy-N-methylnaphthalen-1-amine |

InChI |

InChI=1S/C12H13NO/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12/h3-8,13H,1-2H3 |

InChI Key |

JFQYSUIAIZPZGB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Naphthalene Derivatives

Key Observations :

- The methylamino group in 1-methylamino-6-methoxynaphthalene likely imparts basicity and metabolic susceptibility due to the amine moiety.

- Molecular Weight : Methoxy and acetyl substituents increase molecular weight, affecting volatility and bioavailability.

Toxicological Profiles

Table 2: Comparative Toxicity Data for Naphthalene Derivatives

Key Observations :

- Respiratory Effects: Methylnaphthalenes (1- and 2-methylnaphthalene) show pronounced lung toxicity via inhalation, likely due to cytochrome P450-mediated bioactivation in Clara cells .

- Hepatic and Metabolic Effects : Methoxy-substituted derivatives (e.g., 1-methoxynaphthalene) undergo demethylation, generating reactive intermediates that induce oxidative stress .

- Dermal Toxicity : Methylnaphthalenes cause irritation, suggesting that substituent position (1- vs. 2-) may influence tissue-specific effects .

Analytical Methods and Detection

Table 3: Analytical Techniques for Naphthalene Derivatives

Key Observations :

- GC-MS vs. LC-MS : Volatile methylnaphthalenes are suited for GC-MS, while polar methoxy/acetyl derivatives require LC-MS for accurate quantification .

- Biomarker Detection : Metabolites of methoxy derivatives (e.g., hydroxylated naphthalenes) are critical biomarkers but lack standardized detection protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methylamino-6-methoxynaphthalene, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Synthetic Pathways : Start with naphthalene derivatives as precursors. For example, introduce the methoxy group at position 6 via nucleophilic substitution using methoxide under anhydrous conditions (e.g., DMF as solvent, 60–80°C). The methylamino group at position 1 can be introduced via reductive amination or catalytic hydrogenation of a nitro intermediate .

- Optimization : Use design-of-experiment (DoE) frameworks to test variables (temperature, catalyst loading, solvent polarity). Monitor reactions via TLC or HPLC, and characterize intermediates/purity via -NMR and mass spectrometry. For yield improvement, consider AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes and side reactions .

Q. How should researchers design controlled exposure studies to assess the compound’s toxicity while minimizing bias?

- Methodological Answer :

- Randomization : Administer doses in a randomized block design to account for inter-individual variability. Use stratified randomization for animal studies based on weight/age .

- Blinding : Ensure personnel and subjects (in human studies) are blinded to exposure levels. For animal studies, code treatment groups to prevent observer bias .

- Outcome Assessment : Predefine primary endpoints (e.g., hepatic enzyme levels, histopathology) and use standardized protocols for data collection. Refer to risk-of-bias tools (Table C-6/C-7 in ) to evaluate study validity, including attrition bias and exposure characterization .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in toxicological data across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer :

Problem Formulation : Define endpoints (e.g., hepatotoxicity thresholds).

Data Extraction : Use standardized forms (Table C-2) to collect species-specific outcomes, doses, and exposure routes .

Risk-of-Bias Assessment : Apply questionnaires (Table C-6/C-7) to score study validity, prioritizing low-bias studies .

Mechanistic Analysis : Compare metabolic pathways (e.g., CYP450-mediated oxidation) across models. Use in vitro hepatocyte assays to validate in vivo findings .

- Weight-of-Evidence : Rate confidence in data using criteria from (Step 6–8), integrating high-confidence studies into hazard conclusions .

Q. How can computational models predict the metabolic pathways of this compound, and what validation steps are necessary?

- Methodological Answer :

- Model Development : Train QSAR models on structurally similar naphthalene derivatives (e.g., 1-Amino-6-cyanonaphthalene) using databases like PubChem or Reaxys. Focus on cytochrome P450 interactions and phase II conjugation (e.g., glucuronidation) .

- Validation :

In Silico : Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to predict enzyme-substrate binding affinities.

In Vitro : Use microsomal assays (human/rat liver S9 fractions) to quantify metabolite formation (e.g., hydroxylated derivatives) via LC-MS/MS .

- Uncertainty Quantification : Report confidence intervals for predicted metabolic rates and compare with experimental data .

Q. What strategies are effective in elucidating the compound’s electronic properties for material science applications?

- Methodological Answer :

- Spectroscopic Analysis :

- UV-Vis : Measure absorbance spectra in solvents of varying polarity to assess π→π* transitions and charge-transfer interactions .

- Electrochemical Profiling : Perform cyclic voltammetry to determine HOMO/LUMO levels and redox stability .

- Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate frontier molecular orbitals and electrostatic potential maps. Validate with crystallographic data (if available) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.